molecular formula C18H23N3O5 B5998154 2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid

2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid

Cat. No.: B5998154
M. Wt: 361.4 g/mol
InChI Key: FYYFKKYMXHHHRX-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a quinoline ring and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Acetamide Group: The acetamide group can be introduced through the reaction of the quinoline derivative with acetic anhydride.

    Addition of the Diethylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the quinoline ring.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring may play a crucial role in binding to these targets, while the acetamide and diethylamino groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline ring.

    Acetamide Derivatives: Compounds like acetanilide, which contain the acetamide group.

Uniqueness

2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid is unique due to the combination of the quinoline ring, acetamide group, and diethylamino group. This unique structure may confer specific properties, such as enhanced binding affinity to molecular targets or improved solubility.

Properties

IUPAC Name

2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.C2H2O4/c1-4-19(5-2)11-16(20)18-15-10-12(3)17-14-9-7-6-8-13(14)15;3-1(4)2(5)6/h6-10H,4-5,11H2,1-3H3,(H,17,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYFKKYMXHHHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=NC2=CC=CC=C21)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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